Methyl 4-fluoro-1H-benzo[d]imidazole-2-carboxylate Methyl 4-fluoro-1H-benzo[d]imidazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 83431-75-8
VCID: VC8386354
InChI: InChI=1S/C9H7FN2O2/c1-14-9(13)8-11-6-4-2-3-5(10)7(6)12-8/h2-4H,1H3,(H,11,12)
SMILES: COC(=O)C1=NC2=C(N1)C=CC=C2F
Molecular Formula: C9H7FN2O2
Molecular Weight: 194.16 g/mol

Methyl 4-fluoro-1H-benzo[d]imidazole-2-carboxylate

CAS No.: 83431-75-8

Cat. No.: VC8386354

Molecular Formula: C9H7FN2O2

Molecular Weight: 194.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-fluoro-1H-benzo[d]imidazole-2-carboxylate - 83431-75-8

Specification

CAS No. 83431-75-8
Molecular Formula C9H7FN2O2
Molecular Weight 194.16 g/mol
IUPAC Name methyl 4-fluoro-1H-benzimidazole-2-carboxylate
Standard InChI InChI=1S/C9H7FN2O2/c1-14-9(13)8-11-6-4-2-3-5(10)7(6)12-8/h2-4H,1H3,(H,11,12)
Standard InChI Key UEFROEPGMCYBEU-UHFFFAOYSA-N
SMILES COC(=O)C1=NC2=C(N1)C=CC=C2F
Canonical SMILES COC(=O)C1=NC2=C(N1)C=CC=C2F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Methyl 4-fluoro-1H-benzo[d]imidazole-2-carboxylate belongs to the benzimidazole class, featuring a fused benzene and imidazole ring system. The fluorine atom at the 4-position enhances electronegativity and influences molecular interactions, while the methyl ester group at the 2-position provides a site for further chemical modifications. Its molecular formula is C9H7FN2O2\text{C}_9\text{H}_7\text{FN}_2\text{O}_2, with a molecular weight of 194.16 g/mol.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS No.83431-75-8
Molecular FormulaC9H7FN2O2\text{C}_9\text{H}_7\text{FN}_2\text{O}_2
Molecular Weight194.16 g/mol
IUPAC Namemethyl 4-fluoro-1H-benzimidazole-2-carboxylate
SMILESCOC(=O)C1=NC2=C(N1)C=CC=C2F

The fluorine atom’s electronegativity increases the compound’s stability and bioavailability by forming hydrogen bonds with biological targets. The methyl ester group facilitates solubility in organic solvents, making it amenable to further derivatization.

Comparative Analysis with Analogues

Structural analogues, such as methyl 4-chloro-1H-benzo[d]imidazole-2-carboxylate (CAS No. 1349873-76-2), exhibit similar reactivity but differ in halogen-specific interactions. The chloro derivative has a molecular weight of 210.62 g/mol, with chlorine’s larger atomic radius potentially altering binding affinities compared to fluorine .

Synthetic Methodologies

Multi-Step Organic Synthesis

Conventional synthesis involves sequential reactions starting from benzimidazole precursors. A typical route includes:

  • Fluorination: Introduction of fluorine via electrophilic substitution.

  • Esterification: Reaction with methanol under acidic conditions to form the methyl ester.

  • Purification: Recrystallization or column chromatography to isolate the product.

Yields are often moderate (50–70%), with purity exceeding 95% after chromatographic purification.

Advanced Catalytic Approaches

Recent advancements employ transition metal catalysts to streamline synthesis. For example, Pd-catalyzed N-arylation and Cu-mediated C–H functionalization enable one-pot synthesis of benzimidazole derivatives . This method reduces reaction steps and improves efficiency, achieving yields up to 85% under optimized conditions .

Table 2: Comparison of Synthetic Methods

MethodCatalystYield (%)Purity (%)Source
Multi-StepNone50–7095
One-Pot Pd/Cu CatalysisPd(OAc)₂, Cu(OAc)₂80–8598

Pharmacological Applications

Anticancer Activity

Benzimidazole derivatives exhibit antiproliferative effects by inhibiting tubulin polymerization or topoisomerase enzymes. Methyl 4-fluoro-1H-benzo[d]imidazole-2-carboxylate’s fluorine atom enhances DNA intercalation, as demonstrated in vitro against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Neurological Therapeutics

The compound’s ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Structural analogues, such as sodium 4-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate, modulate GABA-A receptors, suggesting potential in anxiety and epilepsy therapies.

Table 3: Biological Activity Profile

TargetIC₅₀ (μM)MechanismSource
MCF-7 Cells12.3Tubulin Inhibition
GABA-A Receptors8.7Allosteric Modulation

Recent Advances and Derivative Development

Fluorine-Substituted Derivatives

Modifications at the 4-position with bulkier halogens (e.g., chlorine) or amino groups (e.g., phenylamino) alter bioactivity. Methyl 4-fluoro-1-methyl-5-(phenylamino)-1H-benzo[d]imidazole-6-carboxylate (PubChem CID: 59336217) shows enhanced kinase inhibition, highlighting the role of substituents in target selectivity .

Sodium Salt Formulations

Sodium 4-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate (CAS No. 2197052-77-8) improves aqueous solubility, enabling intravenous administration in preclinical models.

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzimidazole core to optimize pharmacokinetics.

  • Combination Therapies: Co-administration with existing chemotherapeutics to enhance efficacy.

  • Targeted Drug Delivery: Development of nanoparticle-encapsulated formulations to reduce off-target effects.

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